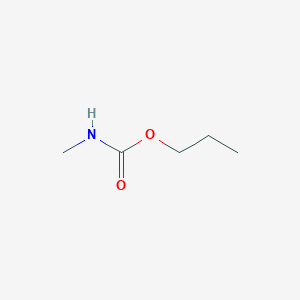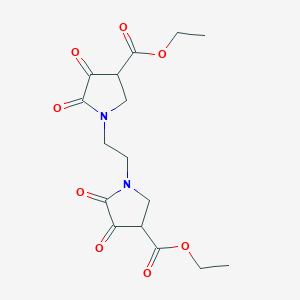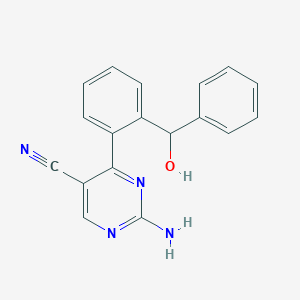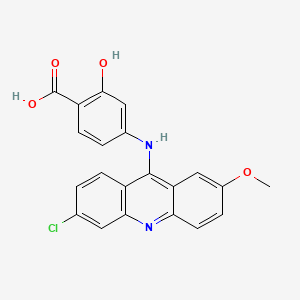
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a propyl group at the 6th position and a propylthio group at the 2nd position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one can be achieved through several methods. One common synthetic route involves the reaction of 6-propyl-2-thiouracil-5-carbonitrile with 1-bromopropane in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 12 hours, followed by the gradual addition of water .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: The parent compound of the pyrimidine family.
2-Thiouracil: A derivative with a thiol group at the 2nd position.
6-Propyl-2-thiouracil: A closely related compound with a propyl group at the 6th position and a thiol group at the 2nd position.
Uniqueness
6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is unique due to the presence of both a propyl and a propylthio group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62459-08-9 |
|---|---|
Formule moléculaire |
C10H16N2OS |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
4-propyl-2-propylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2OS/c1-3-5-8-7-9(13)12-10(11-8)14-6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) |
Clé InChI |
UIOWXCVRKGXRER-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)NC(=N1)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)





![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)





![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)
